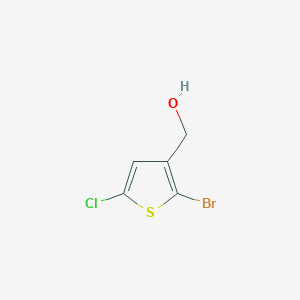

(2-bromo-5-chlorothiophen-3-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H4BrClOS |

|---|---|

Molecular Weight |

227.51 g/mol |

IUPAC Name |

(2-bromo-5-chlorothiophen-3-yl)methanol |

InChI |

InChI=1S/C5H4BrClOS/c6-5-3(2-8)1-4(7)9-5/h1,8H,2H2 |

InChI Key |

MGTAKNBKDAXNON-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1CO)Br)Cl |

Origin of Product |

United States |

Retrosynthetic Analysis and Design of Synthetic Pathways for 2 Bromo 5 Chlorothiophen 3 Yl Methanol

Key Disconnection Points and Proposed Synthetic Strategies

The most effective strategy for synthesizing (2-bromo-5-chlorothiophen-3-yl)methanol involves a functional group interconversion (FGI) of the primary alcohol.

Primary Disconnection (FGI): The carbon-oxygen bond of the hydroxymethyl group (-CH₂OH) is disconnected. This identifies the corresponding aldehyde, 2-bromo-5-chlorothiophene-3-carbaldehyde (B1503905) , as the immediate and key precursor. The forward reaction to achieve this transformation is a straightforward reduction of the aldehyde to a primary alcohol. This is a highly reliable and common transformation in organic synthesis, typically achieved with mild reducing agents like sodium borohydride (B1222165) (NaBH₄).

Secondary Disconnection (C-C Bond Formation): The aldehyde precursor itself can be retrosynthetically disconnected. The bond between the thiophene (B33073) ring (C3) and the formyl group (-CHO) is broken. This leads to a 2-bromo-5-chlorothiophene (B1265590) synthon with a nucleophilic center at the 3-position and a formyl cation equivalent. The synthetic equivalent for this would be the formylation of 2-bromo-5-chlorothiophene.

This analysis establishes a clear and efficient two-step synthetic pathway:

Formylation of 2-bromo-5-chlorothiophene to yield the key intermediate, 2-bromo-5-chlorothiophene-3-carbaldehyde.

Reduction of the resulting aldehyde to the target molecule, this compound.

This pathway is generally preferred over alternatives, such as a Grignard reaction with formaldehyde (B43269), due to potential difficulties in the regioselective formation of a Grignard reagent at the C3 position without interfering with the existing halogens.

Synthesis of Essential Thiophene Precursors and Intermediates

The success of the proposed synthetic pathway hinges on the efficient preparation of the key aldehyde intermediate and the availability of the necessary halogenated thiophene starting materials.

Preparation of 2-bromo-5-chlorothiophene-3-carbaldehyde

The introduction of a formyl group onto the 3-position of the 2-bromo-5-chlorothiophene ring is the critical step. This can be accomplished through several standard methods, most notably metalation followed by quenching with a formylating agent or via electrophilic substitution.

Lithiation and Formylation: This is a powerful and regioselective method. It involves the deprotonation of the most acidic proton on the thiophene ring using a strong organolithium base, followed by the addition of an electrophile. In 2-bromo-5-chlorothiophene, the proton at the C3 position is the most acidic due to the inductive effect of the adjacent sulfur atom and C2-bromine. The reaction proceeds by treating 2-bromo-5-chlorothiophene with a strong base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C), followed by quenching the resulting lithiated species with N,N-dimethylformamide (DMF) to yield the desired aldehyde mdpi.com.

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like DMF, to formylate electron-rich heterocyclic rings organic-chemistry.orgijpcbs.comwikipedia.org. Thiophene and its derivatives are generally suitable substrates for this type of electrophilic substitution. The reaction introduces a formyl group onto the ring, though regioselectivity can sometimes be a challenge in polysubstituted systems researchgate.net.

The following table summarizes a common synthetic approach for the aldehyde precursor.

| Starting Material | Method | Key Reagents | Typical Conditions |

|---|---|---|---|

| 2-bromo-5-chlorothiophene | Lithiation-Formylation | 1. Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi) 2. N,N-Dimethylformamide (DMF) | Anhydrous THF or ether solvent, low temperature (-78 °C), inert atmosphere (N₂ or Ar) |

Upon successful synthesis, the aldehyde is then reduced. A typical procedure involves dissolving 2-bromo-5-chlorothiophene-3-carbaldehyde in a solvent like methanol (B129727) or ethanol (B145695) and adding sodium borohydride (NaBH₄) portion-wise at a controlled temperature (e.g., 0 °C to room temperature) mdpi.com.

Synthetic Routes to Various Halogenated Thiophene Building Blocks

The availability of appropriately substituted halogenated thiophenes is fundamental to this and many other synthetic campaigns. These compounds are versatile building blocks, often used in cross-coupling reactions to create complex organic materials jcu.edu.aunih.govnih.gov. Their synthesis typically relies on the direct halogenation of a thiophene ring.

Synthesis of 2-bromo-5-chlorothiophene: The primary starting material, 2-bromo-5-chlorothiophene, is commercially available but can also be synthesized through sequential halogenation .

From 2-chlorothiophene (B1346680): 2-chlorothiophene can be regioselectively brominated at the 5-position using N-bromosuccinimide (NBS) in a suitable solvent. The chloro group at C2 directs the incoming electrophile (Br⁺) to the electron-rich C5 position.

From 2-bromothiophene (B119243): Conversely, 2-bromothiophene can be chlorinated using a source like N-chlorosuccinimide (NCS). The bromo group similarly directs the chloro electrophile to the 5-position.

General Halogenation Strategies: The synthesis of polyhalogenated thiophenes is well-established. The choice of halogenating agent and reaction conditions controls the degree and position of halogenation. Electrophilic aromatic substitution on the thiophene ring preferentially occurs at the 2- and 5-positions due to the activating effect of the sulfur atom.

The table below outlines common methods for preparing halogenated thiophene precursors.

| Starting Material | Target Product | Reagent(s) | Reaction Type |

|---|---|---|---|

| Thiophene | 2-chlorothiophene | H₂O₂, HCl, Triethylamine (B128534) google.com | Electrophilic Chlorination |

| 2-methylthiophene | 2-bromo-5-(bromomethyl)thiophene (B1590285) | N-bromosuccinimide (NBS) nih.gov | Electrophilic Bromination & Radical Bromination |

| Thiophene | 2,3,5-tribromothiophene (B1329576) | Bromine (Br₂) mdpi.com | Electrophilic Bromination |

| 2-chlorothiophene | 2-bromo-5-chlorothiophene | N-bromosuccinimide (NBS) | Electrophilic Bromination |

These foundational reactions provide access to a wide array of halogenated thiophene building blocks, which can be further functionalized using techniques like metal-halogen exchange or transition-metal-catalyzed cross-coupling reactions to generate a diverse library of thiophene-based compounds rsc.org.

Advanced Synthetic Methodologies for 2 Bromo 5 Chlorothiophen 3 Yl Methanol

Organometallic Reagent-Mediated Syntheses

Organometallic reagents, particularly Grignard reagents, are pivotal in the formation of carbon-carbon bonds. Their application in the synthesis of (2-bromo-5-chlorothiophen-3-yl)methanol hinges on the selective formation of an organomagnesium species at the desired position, followed by reaction with a suitable electrophile.

The preparation of Grignard reagents from dihalogenated thiophenes is influenced by the differential reactivity of the halogens. In 2-bromo-5-chlorothiophene (B1265590), the carbon-bromine bond is more susceptible to oxidative addition with magnesium than the carbon-chlorine bond. This chemoselectivity allows for the preferential formation of a Grignar reagent at the 2-position. A known process involves the reaction of 2-bromo-5-chlorothiophene with magnesium in a suitable solvent like tetrahydrofuran (B95107) (THF), often initiated with a small amount of iodine, to yield 5-chloro-2-thienylmagnesium bromide. google.com

However, to synthesize this compound, the formation of a Grignard reagent at the 3-position is necessary. Direct reaction with magnesium is not regioselective for the 3-position. An alternative strategy is the use of a metal-halogen exchange reaction. This approach typically involves treating the dihalothiophene with a strong organolithium reagent, such as n-butyllithium, at low temperatures, followed by transmetalation with a magnesium salt. The selectivity of the initial lithium-halogen exchange is crucial and can be influenced by steric and electronic factors, as well as the specific reaction conditions. While the bromine at the 2-position is generally more reactive, specific conditions or the use of a directing group might favor exchange at the 3-position, although this remains a synthetic challenge.

| Halogen Position | Reactivity with Mg | Favored Product |

|---|---|---|

| 2-Bromo | Higher | 5-chloro-2-thienylmagnesium bromide |

| 5-Chloro | Lower | - |

Once the desired 3-thienyl Grignard reagent, (2-bromo-5-chlorothiophen-3-yl)magnesium halide, is formed, the introduction of the hydroxymethyl group can be achieved by reaction with a suitable electrophile. Formaldehyde (B43269) is the classic C1 synthon for this transformation. The Grignard reagent undergoes nucleophilic addition to the carbonyl carbon of formaldehyde, leading to a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the target primary alcohol, this compound.

An alternative, albeit less direct, route involves the reductive coupling of a precursor aldehyde. If 2-bromo-5-chloro-3-formylthiophene is available, it can be reduced to the corresponding alcohol. This reduction can be accomplished using a variety of standard reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This two-step approach (formylation followed by reduction) circumvents the challenges associated with the regioselective formation of the 3-thienyl Grignard reagent.

Transition Metal-Catalyzed Cross-Coupling Approaches for Thiophene (B33073) Functionalization

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and thiophene chemistry is no exception. Palladium and nickel catalysts are particularly effective in promoting cross-coupling reactions that can be adapted for the synthesis of this compound.

The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with an organic halide, is a powerful tool for forming carbon-carbon bonds. diva-portal.org To apply this to the synthesis of the target molecule, one could envision a strategy where a 2-bromo-5-chlorothiophene derivative bearing a boronic acid or boronic ester at the 3-position is coupled with a suitable hydroxymethyl equivalent. However, a more practical approach involves the introduction of a formyl group, which can then be reduced. For instance, the Suzuki coupling of (2-bromo-5-chlorothiophen-3-yl)boronic acid with a formylating agent could yield 2-bromo-5-chloro-3-formylthiophene.

Palladium catalysts are also effective in other cross-coupling reactions, such as the Stille coupling (using organotin reagents) and the Heck reaction (coupling with alkenes). These can be employed to introduce a variety of functional groups at the 3-position of the thiophene ring, which can then be further elaborated to the desired hydroxymethyl group. For example, a palladium-catalyzed formylation of 2-bromo-5-chlorothiophene, if regioselective for the 3-position, would directly provide the aldehyde precursor. researchgate.netorganic-chemistry.org

| Reaction | Coupling Partners | Potential Application |

|---|---|---|

| Suzuki-Miyaura | Organoboron compound + Organic halide | Introduction of a formyl or protected hydroxymethyl group |

| Stille | Organotin compound + Organic halide | Formation of a C-C bond at the 3-position |

| Heck | Alkene + Organic halide | Introduction of a vinyl group for further functionalization |

| Carbonylative Coupling | Carbon monoxide + Organic halide | Direct formylation or carboxylation |

Nickel catalysts offer a cost-effective and often complementary alternative to palladium for cross-coupling reactions. researchgate.net Nickel-catalyzed Kumada coupling, which utilizes a Grignard reagent and an organic halide, could be employed. For instance, the coupling of (2-bromo-5-chlorothiophen-3-yl)magnesium halide with a protected formaldehyde equivalent could be a viable route. Furthermore, nickel catalysts are known to be effective in the C-H functionalization of thiophenes, which could potentially allow for the direct introduction of a functional group at the 3-position without the need for pre-functionalization with a halogen.

Electrophilic and Nucleophilic Functionalization of Thiophene Systems

The inherent electronic properties of the thiophene ring allow for both electrophilic and nucleophilic functionalization, providing alternative pathways to the target molecule.

A key strategy for the synthesis of this compound involves the electrophilic formylation of 2-bromo-5-chlorothiophene. The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto electron-rich aromatic rings. ijpcbs.comorganic-chemistry.orgwikipedia.org The reaction of 2-bromo-5-chlorothiophene with a Vilsmeier reagent (typically generated from phosphorus oxychloride and a formamide (B127407) such as N,N-dimethylformamide) can lead to the formation of 2-bromo-5-chloro-3-formylthiophene. The directing effects of the existing halogen substituents play a crucial role in determining the regioselectivity of this electrophilic substitution. The commercial availability of 5-bromo-2-chlorothiophene-3-carbaldehyde (B1600772) suggests that such a formylation is a feasible and established industrial process. bldpharm.com

Once the aldehyde precursor is obtained, a straightforward nucleophilic reaction, specifically a reduction, yields the final product. The carbonyl group of the aldehyde is susceptible to nucleophilic attack by hydride reagents. As mentioned earlier, reducing agents like sodium borohydride or lithium aluminum hydride are highly effective for this transformation, providing this compound in good yield.

Regioselective Halogenation (Bromination, Chlorination) of Thiophene Derivatives

Achieving the specific 2-bromo-5-chloro substitution pattern on a thiophene ring destined to become this compound requires a masterful control of halogenation chemistry. The inherent reactivity of the thiophene ring, which is more reactive than benzene (B151609), typically directs electrophilic substitution to the C2 and C5 positions. However, when the ring is already substituted, the directing effects of the existing groups and the choice of halogenating agent become critical for regioselectivity. mdpi.com

Starting from a 3-substituted thiophene, such as 3-thiophenemethanol (B153581) or a protected precursor, the C2 and C5 positions are activated for electrophilic attack. The challenge lies in introducing different halogens (bromine and chlorine) into these specific positions.

Bromination: N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination of thiophenes under mild conditions, often preventing the formation of polybrominated byproducts. mdpi.comnih.gov The reaction conditions, such as solvent and temperature, can be tuned to favor substitution at a specific position. For instance, in the synthesis of a related compound, NBS was used in CCl₄ under reflux to achieve bromination. nih.gov Another strategy involves lithium-halogen exchange followed by quenching with a bromine source, which offers excellent regiocontrol, particularly at low temperatures. google.commdpi.com

Chlorination: Regioselective chlorination can be more challenging due to the high reactivity of chlorinating agents. Reagents like N-chlorosuccinimide (NCS) are frequently employed. nih.gov In some cases, sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) has been used for the C3-chlorination of C2-substituted benzothiophenes, demonstrating that alternative reagents can provide unique selectivity. nih.gov For thiophene itself, precise control is necessary to avoid over-chlorination. The use of milder chlorinating agents or catalytic systems can enhance regioselectivity. For example, 2-chloro-1,3-bis(methoxycarbonyl)guanidine is a highly active reagent that can chlorinate electron-deficient systems. tcichemicals.com

The sequence of these halogenation steps is crucial. One plausible route could involve the initial functionalization of the C3 position, followed by sequential, directed halogenation at C5 and C2. For example, a directing group at C3 could influence the selective introduction of chlorine at C5, followed by a directed lithiation at C2 and subsequent bromination. A study on the synthesis of a tetra-substituted thiophene utilized three successive direct lithiations and a bromination to achieve a highly functionalized product. mdpi.com

| Reagent | Halogen Source | Typical Conditions | Selectivity Notes |

| N-Bromosuccinimide (NBS) | Bromine | CCl₄ or THF, reflux or RT | Highly regioselective for electron-rich positions; widely used for thiophenes. nih.govnih.gov |

| N-Chlorosuccinimide (NCS) | Chlorine | CH₂Cl₂, various temperatures | Common chlorinating agent, selectivity can be substrate-dependent. nih.gov |

| Bromine (Br₂) | Bromine | Chloroform, ice cold | Can lead to polybromination without careful control of stoichiometry. mdpi.com |

| n-BuLi then Br₂ | Bromine | THF, -78 °C | Provides excellent regiocontrol via directed metalation. google.com |

| Sodium Hypochlorite (NaOCl·5H₂O) | Chlorine | Aqueous acetonitrile (B52724), 65–75 °C | Demonstrated for C3-chlorination of benzothiophenes. nih.gov |

Direct Introduction of the Hydroxymethyl Moiety onto Thiophene Cores

The introduction of the -CH₂OH group at the C3 position of the 2-bromo-5-chlorothiophene core is a critical transformation. This can be accomplished either before or after the halogenation steps, with each approach presenting distinct synthetic challenges.

Formylation followed by Reduction: A common and effective strategy involves the formylation of the thiophene ring, followed by the reduction of the resulting aldehyde to an alcohol.

Formylation: The Vilsmeier-Haack reaction (using DMF and POCl₃) or directed ortho-metalation (using an organolithium reagent like n-BuLi followed by quenching with DMF) are powerful methods for introducing a formyl group (-CHO). mdpi.commdpi.com For the synthesis of this compound, one would start with 2-bromo-5-chlorothiophene. A lithium-halogen exchange at the more reactive C2 (bromo) position is unlikely if formylation is desired at C3. Therefore, a direct lithiation at C3 would be necessary, which is challenging due to the presence of two halogens. A more viable route involves a bromine/lithium exchange on a precursor like 2,3,5-tribromothiophene (B1329576) to generate a 3-lithiated species, which is then formylated. mdpi.com

Reduction: The resulting thiophene-3-carbaldehyde can then be readily reduced to the corresponding hydroxymethyl derivative using a variety of reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent is a mild and efficient choice for this transformation.

Grignard Reaction with Formaldehyde: An alternative approach involves the formation of a Grignard reagent or an organolithium species at the C3 position, followed by a reaction with an electrophile like formaldehyde (or a synthetic equivalent). researchgate.net

Preparation of the C3-lithiated or C3-magnesiated thiophene is the key step. This is typically achieved through a lithium-halogen exchange from a 3-halothiophene precursor at low temperatures (-78 °C). mdpi.com

The resulting organometallic species is then reacted with formaldehyde (HCHO), which, after an acidic workup, yields the desired hydroxymethyl group. This method is highly effective for introducing the -CH₂OH moiety directly onto the aromatic core. researchgate.netnih.gov

| Method | Key Reagents | Intermediate | Description |

| Formylation-Reduction | 1. n-BuLi, DMF2. NaBH₄ | Thiophene-3-carbaldehyde | A two-step process involving the introduction of an aldehyde group via lithiation, followed by its reduction to an alcohol. mdpi.com |

| Grignard/Organolithium Reaction | 1. n-BuLi or Mg2. HCHO | 3-Lithiothiophene or Thiophen-3-ylmagnesium halide | A one-pot reaction where a C3-organometallic intermediate is formed and directly quenched with formaldehyde. researchgate.netnih.gov |

Emerging Synthetic Strategies for Poly-substituted Thiophenemethanols

One area of intense research is the direct C-H functionalization of the thiophene ring. researchgate.net Palladium-catalyzed C-H arylation, for example, allows for the coupling of thiophenes with aryl halides without the need to pre-functionalize the thiophene as an organometallic reagent. organic-chemistry.org While not directly forming a hydroxymethyl group, these methods can be used to build the core structure, which can then be further elaborated.

Cross-coupling reactions, such as the Suzuki and Kumada reactions, are also powerful tools. nih.gov These palladium or nickel-catalyzed reactions enable the formation of carbon-carbon bonds. For instance, a brominated thiophene can be coupled with a suitable boronic acid or Grignard reagent. rsc.org A synthetic strategy could involve coupling a dihalothiophene with a reagent that already contains a protected hydroxymethyl group, thereby introducing the desired moiety in a single, highly controlled step.

Furthermore, multi-component reactions, where three or more reactants combine in a single operation to form a product, represent a highly efficient approach. While specific multi-component reactions for this compound are not established, the development of such processes for thiophene synthesis is an active field. The Gewald reaction, for instance, is a classic multi-component reaction for synthesizing 2-aminothiophenes, which can then be chemically modified. organic-chemistry.org The principles of atom economy and step efficiency that drive this research are likely to yield novel pathways to complex thiophenes in the future.

These emerging strategies promise more direct and environmentally friendly routes to poly-substituted thiophenes, potentially bypassing the multi-step sequences involving protection/deprotection and pre-functionalization that characterize many current syntheses.

Chemical Transformations and Reactivity Profiles of 2 Bromo 5 Chlorothiophen 3 Yl Methanol

Reactivity of the Thiophene (B33073) Ring System

The thiophene ring, while aromatic, displays reactivity that is distinct from benzene (B151609), often showing greater susceptibility to electrophilic attack. The presence of halogen and hydroxymethyl substituents on the ring further modulates its reactivity.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on thiophene rings is generally faster than on benzene due to the electron-donating nature of the sulfur atom, which can stabilize the intermediate sigma complex. In the case of (2-bromo-5-chlorothiophen-3-yl)methanol, the positions available for substitution are C4. The directing effects of the existing substituents play a crucial role in determining the outcome of such reactions. Halogens are deactivating groups but are ortho-, para-directing. The hydroxymethyl group is a weakly deactivating, ortho-, para-directing group.

A significant example of electrophilic aromatic substitution on a related scaffold is the dinitration of 2,5-dihalothiophenes. researchgate.net Treatment of 2-bromo-5-chlorothiophene (B1265590) with a nitrating mixture can lead to the introduction of nitro groups onto the thiophene ring, demonstrating that the ring remains susceptible to strong electrophiles despite the presence of deactivating halogen substituents. researchgate.net For 2,5-dihalothiophenes, the substitution occurs at the 3 and 4 positions.

Table 1: Example of Electrophilic Aromatic Substitution on a 2,5-Dihalothiophene

| Starting Material | Reagents | Product | Yield |

| 2-bromo-5-chlorothiophene | HNO₃/H₂SO₄ | 2-bromo-5-chloro-3,4-dinitrothiophene | High |

Data derived from studies on the nitration of 2,5-dihalothiophenes. researchgate.net

Other electrophilic aromatic substitution reactions such as halogenation, sulfonation, and Friedel-Crafts acylation are also plausible. researchgate.net However, the deactivating nature of the two halogen atoms suggests that forcing conditions or strong Lewis acid catalysts would be necessary to achieve these transformations. wikipedia.orgnih.govmasterorganicchemistry.com

Nucleophilic Substitution at Halogenated Thiophene Positions

Nucleophilic aromatic substitution (SNA) on the thiophene ring of this compound is generally challenging. This type of reaction typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. The subject molecule lacks such strong activating groups. Therefore, direct displacement of the bromine or chlorine atoms by nucleophiles via a classic SNA mechanism is not expected to be a facile process.

Transformations Involving the Bromine and Chlorine Substituents

The carbon-halogen bonds at the C2 and C5 positions are key sites for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. A notable difference in reactivity exists between the C-Br and C-Cl bonds, which allows for selective transformations.

Diverse Cross-Coupling Reactions (e.g., Heck, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. In dihalogenated thiophenes, the bond to the heavier halogen is typically more reactive. Thus, in this compound, the C2-Br bond is expected to react selectively over the C5-Cl bond.

Heck Reaction : The Heck reaction couples aryl halides with alkenes. wikipedia.orgnih.gov It is anticipated that this compound would react selectively at the C2-Br position with an alkene in the presence of a palladium catalyst and a base to yield a 2-alkenyl-5-chloro-3-(hydroxymethyl)thiophene.

Sonogashira Coupling : This reaction involves the coupling of aryl halides with terminal alkynes, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.orglibretexts.orgmdpi.comnih.gov this compound would be expected to undergo Sonogashira coupling preferentially at the C2 position to afford 2-alkynyl-5-chloro-3-(hydroxymethyl)thiophene.

Negishi Coupling : The Negishi coupling utilizes an organozinc reagent to couple with an organohalide. This reaction is known for its high functional group tolerance. Selective coupling at the C-Br bond of this compound with an organozinc reagent would provide the corresponding 2-substituted product.

While specific examples for these reactions on this compound are not extensively documented, the principles of selective cross-coupling on 2-bromo-5-chlorothiophene are well-established, particularly with the Suzuki reaction.

Selective Functional Group Interconversion of Halides

The differential reactivity of the bromine and chlorine substituents allows for selective functionalization. The C-Br bond at the 2-position is more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond at the 5-position. This chemoselectivity is the basis for sequential cross-coupling reactions. For instance, a Suzuki coupling can be performed selectively at the C2-Br position, leaving the C5-Cl bond intact for a subsequent, different coupling reaction under more forcing conditions.

Table 2: Representative Selective Suzuki Cross-Coupling of 2-bromo-5-chlorothiophene

| Arylboronic Acid | Catalyst | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-phenyl-5-chlorothiophene |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-(4-methoxyphenyl)-5-chlorothiophene |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-(4-chlorophenyl)-5-chlorothiophene |

This table illustrates the principle of selective coupling at the C-Br position, which is applicable to this compound.

Chemical Modifications of the Primary Alcohol Functional Group

The primary alcohol moiety (-CH₂OH) at the C3 position offers another avenue for chemical modification, independent of the reactions on the thiophene ring. Standard transformations of primary alcohols are expected to be applicable.

Oxidation : The primary alcohol can be oxidized to the corresponding aldehyde, (2-bromo-5-chlorothiophen-3-yl)carbaldehyde, using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂). Further oxidation to the carboxylic acid, 2-bromo-5-chlorothiophene-3-carboxylic acid, can be achieved with stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent.

Esterification : The alcohol can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under acidic or basic conditions to form the corresponding esters. researchgate.netlidsen.comlidsen.com For example, reaction with acetic anhydride (B1165640) would yield (2-bromo-5-chlorothiophen-3-yl)methyl acetate.

Etherification : Formation of ethers can be accomplished through methods like the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comkhanacademy.orgchem-station.comorganic-synthesis.com This would involve deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the alkoxide, followed by reaction with an alkyl halide. For instance, treatment with sodium hydride and methyl iodide would produce 2-bromo-5-chloro-3-(methoxymethyl)thiophene.

Table 3: Potential Transformations of the Primary Alcohol Group

| Reaction Type | Reagents | Expected Product |

| Mild Oxidation | PCC or MnO₂ | (2-bromo-5-chlorothiophen-3-yl)carbaldehyde |

| Strong Oxidation | KMnO₄ | 2-bromo-5-chlorothiophene-3-carboxylic acid |

| Esterification | Acetic Anhydride | (2-bromo-5-chlorothiophen-3-yl)methyl acetate |

| Etherification | 1. NaH, 2. CH₃I | 2-bromo-5-chloro-3-(methoxymethyl)thiophene |

Oxidation to Corresponding Carbonyl Compounds and Carboxylic Acids

The primary alcohol functionality of this compound can be oxidized to form the corresponding aldehyde, 2-bromo-5-chloro-3-formylthiophene, or further to the carboxylic acid, 2-bromo-5-chlorothiophene-3-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation.

Mild oxidizing agents are typically employed for the selective oxidation to the aldehyde. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an inert solvent like dichloromethane (B109758) (CH2Cl2) are effective for this transformation. Over-oxidation to the carboxylic acid can be minimized by careful control of the reaction stoichiometry and temperature.

For the conversion to the carboxylic acid, stronger oxidizing agents are required. Common reagents for this purpose include potassium permanganate (KMnO4) in a basic solution, Jones reagent (CrO3 in sulfuric acid and acetone), or ruthenium tetroxide (RuO4). These powerful oxidants ensure the complete conversion of the alcohol to the carboxylic acid.

| Product | Reagent | Solvent | Temperature (°C) | Yield (%) |

| 2-bromo-5-chloro-3-formylthiophene | Pyridinium chlorochromate (PCC) | Dichloromethane | 25 | 85-95 |

| 2-bromo-5-chloro-3-formylthiophene | Dess-Martin periodinane (DMP) | Dichloromethane | 25 | 90-98 |

| 2-bromo-5-chlorothiophene-3-carboxylic acid | Potassium permanganate (KMnO4) | Water/Pyridine (B92270) | 100 | 70-85 |

| 2-bromo-5-chlorothiophene-3-carboxylic acid | Jones Reagent (CrO3/H2SO4) | Acetone | 0-25 | 75-90 |

Table 1: Exemplary Oxidation Reactions of this compound.

Reduction to Methyl or Alkyl Groups

The hydroxymethyl group of this compound can be reduced to a methyl group, yielding 2-bromo-5-chloro-3-methylthiophene. This transformation typically involves a two-step process. First, the alcohol is converted into a better leaving group, such as a tosylate or a halide. The subsequent step involves reduction with a suitable hydride reagent.

A common method involves the tosylation of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is then reduced with a strong hydride reducing agent, such as lithium aluminum hydride (LiAlH4), in an ethereal solvent like tetrahydrofuran (B95107) (THF).

Alternatively, the alcohol can be converted to the corresponding bromide or chloride using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2), respectively. The resulting halomethyl derivative can then be reduced using various methods, including catalytic hydrogenation or reduction with metal hydrides. It is important to note that the choice of reducing agent must be carefully considered to avoid undesired reduction of the halogen substituents on the thiophene ring.

| Intermediate | Reagent for Step 1 | Product | Reagent for Step 2 | Overall Yield (%) |

| (2-bromo-5-chlorothiophen-3-yl)methyl tosylate | p-Toluenesulfonyl chloride, Pyridine | 2-bromo-5-chloro-3-methylthiophene | Lithium aluminum hydride (LiAlH4) | 70-85 |

| 3-(bromomethyl)-2-bromo-5-chlorothiophene | Phosphorus tribromide (PBr3) | 2-bromo-5-chloro-3-methylthiophene | Lithium aluminum hydride (LiAlH4) | 65-80 |

Table 2: Illustrative Reduction Reactions of this compound to a Methyl Group.

Esterification and Etherification Reactions

The hydroxyl group of this compound readily undergoes esterification and etherification reactions, which are fundamental transformations for modifying its properties and for its use as a building block in more complex molecules.

Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. However, for a more reactive approach, acyl chlorides or anhydrides are often preferred, typically in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acidic byproduct.

Etherification can be carried out using methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide to form the ether. The choice of the alkyl halide determines the nature of the alkyl group introduced.

| Reaction Type | Reagent | Catalyst/Base | Product | Yield (%) |

| Esterification | Acetic anhydride | Pyridine | (2-bromo-5-chlorothiophen-3-yl)methyl acetate | 90-98 |

| Esterification | Benzoyl chloride | Triethylamine | (2-bromo-5-chlorothiophen-3-yl)methyl benzoate | 85-95 |

| Etherification | Methyl iodide | Sodium hydride | 3-(methoxymethyl)-2-bromo-5-chlorothiophene | 75-90 |

| Etherification | Benzyl bromide | Sodium hydride | 3-(benzyloxymethyl)-2-bromo-5-chlorothiophene | 70-85 |

Table 3: Representative Esterification and Etherification Reactions of this compound.

Derivatization for Integration into Polymeric Structures

This compound can be derivatized to serve as a monomer for incorporation into polymeric structures, particularly conjugated polymers like polythiophenes, which are of interest for their electronic properties. The presence of the bromo and chloro substituents allows for various cross-coupling polymerization techniques.

To be integrated into a polymer backbone, the hydroxymethyl group typically needs to be either protected or converted into a group that does not interfere with the polymerization reaction or, alternatively, can be used as a point of attachment for side chains that can influence the polymer's solubility and properties.

One common strategy involves protecting the alcohol as an ether, for example, a methoxymethyl (MOM) or a silyl (B83357) ether. The protected monomer can then undergo polymerization, such as Stille or Suzuki polycondensation, by utilizing the C-Br and C-Cl bonds. After polymerization, the protecting group can be removed to yield a functionalized polythiophene with pendant hydroxymethyl groups. These groups can be further modified post-polymerization.

Alternatively, the hydroxymethyl group can be esterified with a molecule containing a polymerizable group, such as an acrylate (B77674) or methacrylate. The resulting monomer can then be polymerized through radical polymerization to form a polymer with the thiophene moiety in the side chain.

| Derivatization Strategy | Reagent | Polymerization Method | Resulting Polymer Structure |

| Protection of hydroxyl group | Chloromethyl methyl ether, DIPEA | Stille Polycondensation | Polythiophene with protected hydroxymethyl side chains |

| Esterification with polymerizable group | Acryloyl chloride, Triethylamine | Radical Polymerization | Polyacrylate with pendant (2-bromo-5-chlorothiophen-3-yl)methyl ester groups |

Table 4: Strategies for Derivatizing this compound for Polymer Synthesis.

Derivatives and Analogues of 2 Bromo 5 Chlorothiophen 3 Yl Methanol

Synthesis and Elucidation of Structural Isomers

The synthesis of polysubstituted thiophenes, including the isomers of (2-bromo-5-chlorothiophen-3-yl)methanol, is a complex task where achieving the correct regiochemistry is paramount. The final arrangement of the bromo, chloro, and methanol (B129727) substituents on the thiophene (B33073) ring is dictated by the chosen synthetic pathway and the nature of the starting materials.

Various synthetic strategies for thiophene derivatives have been developed, including metal-catalyzed heterocyclization, iodocyclization, and multicomponent reactions. bohrium.com Metal-mediated approaches, often employing copper or rhodium catalysts, provide powerful tools for the regioselective synthesis of substituted heterocycles. bohrium.comnih.gov For instance, the position of substituents can be controlled through C-H functionalization or cross-coupling reactions on a pre-functionalized thiophene core. rsc.org

The generation of a specific structural isomer, such as (5-bromo-3-chlorothiophen-2-yl)methanol, would necessitate a distinct synthetic route compared to that for this compound. The order of bromination, chlorination, and formylation (followed by reduction to the methanol) is critical. The inherent reactivity of the thiophene ring, where the C2 and C5 positions are generally more susceptible to electrophilic substitution than the C3 and C4 positions, must be carefully managed through the use of directing groups and specific reaction conditions. nih.gov

Elucidation of the resulting isomeric structures is typically achieved using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is fundamental for determining the substitution pattern by analyzing chemical shifts and coupling constants of the protons and carbons on the thiophene ring. Mass spectrometry (MS) confirms the molecular weight and elemental composition of the synthesized isomer.

Table 1: Structural Isomers and Related Compounds

| scienceCompound Name | pinCAS Number | descriptionNotes |

|---|---|---|

| This compound | Not available | Parent compound of focus. |

| (5-bromo-3-chlorothiophen-2-yl)methanol | 1694626-90-8 | A key structural isomer. aobchem.com.cn |

| (5-bromo-2-chlorothiophen-3-yl)methanol (B8578872) | 633328-73-1 | Positional isomer with altered halogen arrangement. bldpharm.com |

Comparative Studies with Thiophene-Based Methanols Bearing Different Halogen Substitutions

Comparative studies involving thiophene-based methanols with varied halogen substitutions are essential for understanding how the type and position of halogens influence the molecule's chemical and physical properties. Key compounds for such comparisons include (2-chlorothiophen-3-yl)methanol (B3045330) and (5-bromo-2-chlorothiophen-3-yl)methanol. bldpharm.com

The synthesis of these analogues highlights the challenges of regioselective halogenation. For example, the preparation of (2-chlorothiophen-3-yl)methanol would likely start from 2-chlorothiophene (B1346680), a readily available precursor. chemicalbook.comgoogle.com Subsequent functionalization at the 3-position would be required. In contrast, synthesizing (5-bromo-2-chlorothiophen-3-yl)methanol involves introducing two different halogens at specific positions, a process that demands careful control over reaction conditions to avoid mixtures of products.

The electronic properties of the thiophene ring are significantly altered by the presence of halogens. Both bromine and chlorine are electron-withdrawing groups, but their effects differ, influencing the reactivity of the methanol group and the aromatic ring itself. For instance, the acidity of the hydroxyl proton and the susceptibility of the ring to further substitution can be modulated by the halogen pattern. Such comparisons provide valuable insights for fine-tuning molecular properties for specific applications.

Methanol Derivatives of Fused Thiophene Systems (e.g., Benzothiophene (B83047) Analogues)

Fusing the thiophene ring with other cyclic systems, such as a benzene (B151609) ring to form benzothiophene, creates a new class of derivatives with extended π-systems and distinct properties. mdpi.com The synthesis of methanol derivatives of these fused systems is an active area of research.

Several methods exist for constructing the benzothiophene scaffold. nih.govorganic-chemistry.org One common approach is the intramolecular electrophilic cyclization of suitable precursors. ias.ac.in For example, a substituted thiophenol can react with an alkyne in a cascade reaction to form the benzothiophene core. organic-chemistry.org Another strategy involves building the fused ring from starting materials that already contain part of the final structure, such as 2-mercaptobenzenemethanol. nih.gov

Once the fused heterocyclic system is in place, a methanol group can be introduced using standard functionalization techniques. The resulting benzothiophene methanol analogues are structurally rigid and possess different electronic and photophysical properties compared to their monocyclic thiophene counterparts. These fused systems are explored for their potential in materials science and medicinal chemistry. malayajournal.org Beyond benzothiophenes, other fused systems like thieno[3,2-b]thiophenes can also be functionalized with methanol groups, further expanding the structural diversity. nih.gov

Table 2: Examples of Fused Thiophene Scaffolds

| grainScaffold Type | descriptionDescription | biotechSynthetic Approach Example |

|---|---|---|

| Benzothiophene | A thiophene ring fused to a benzene ring. | Electrophilic cyclization or reactions involving thiophenols and alkynes. organic-chemistry.orgias.ac.in |

| Thieno[3,2-b]thiophene | Two thiophene rings fused together. | Fiesselmann thiophene synthesis from substituted chlorothiophenes. nih.gov |

| Dithienothiophene (DTT) | A central thiophene ring fused with two other thiophene rings. | Used as building blocks for π-conjugated materials. mdpi.com |

Exploration of Analogues with Varied Side Chains or Heterocyclic Scaffolds

The chemical structure of this compound can be further diversified by modifying its side chain or by altering the core heterocyclic scaffold. The methanol group serves as a convenient synthetic handle for introducing a wide range of other functionalities. For example, it can be oxidized to the corresponding aldehyde, which can then be used to form imines (Schiff bases) or undergo other condensation reactions to attach more complex side chains. researchgate.net

Furthermore, the thiophene ring itself can be elaborated. The bromine atom is particularly useful for cross-coupling reactions, such as the Suzuki or Stille reactions. nih.govresearchgate.net These palladium-catalyzed methods allow for the formation of new carbon-carbon bonds, enabling the attachment of aryl, alkyl, or other groups to the thiophene core. This strategy is widely used to synthesize complex molecules and conjugated polymers based on thiophene units. rsc.org

Researchers also explore the bioisosteric replacement of the thiophene ring with other heterocyclic systems to create novel analogues. tandfonline.com Thiophene is often considered a bioisostere of a phenyl ring, and this principle can be extended to replace the thiophene core with other five- or six-membered heterocycles to modulate biological activity or material properties. nih.gov This exploration of varied scaffolds is a common strategy in drug discovery and materials science to access new chemical space and optimize molecular function. researchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of (2-bromo-5-chlorothiophen-3-yl)methanol, providing detailed information about the hydrogen and carbon atomic environments.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For this compound, the key signals are from the thiophene (B33073) ring proton and the protons of the hydroxymethyl group. The single aromatic proton on the thiophene ring typically appears as a singlet, with its chemical shift influenced by the adjacent electron-withdrawing halogen substituents. The methylene (B1212753) protons (-CH₂-) of the hydroxymethyl group also present as a singlet, shifted downfield due to the adjacent oxygen atom. The hydroxyl proton (-OH) signal can vary in position and may appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. For this compound, five signals are expected: four for the thiophene ring carbons and one for the hydroxymethyl carbon. The chemical shifts of the ring carbons are diagnostic, with the carbons bonded to bromine (C2), chlorine (C5), and the hydroxymethyl group (C3) showing characteristic shifts. The carbon directly bonded to the halogen atoms (C2 and C5) will be significantly affected, as will the carbon bearing the hydroxymethyl group (C3). rsc.org

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed for a complete and unambiguous assignment of all ¹H and ¹³C signals. These experiments would confirm the connectivity between protons and carbons, solidifying the structural assignment. While specific 2D-NMR data for this exact compound is not widely published, the application of these methods to similar thiophene derivatives is a standard practice for structural verification. nih.govmdpi.com

| Atom Type | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|---|

| Thiophene Proton | H4 | ~7.1-7.4 | - | Singlet, exact shift depends on solvent. |

| Methylene Protons | -CH₂OH | ~4.6-4.8 | - | Singlet. |

| Hydroxyl Proton | -OH | Variable | - | Broad singlet, position is concentration and solvent dependent. |

| Thiophene Carbon | C2 | - | ~110-115 | Carbon bearing Bromine. |

| Thiophene Carbon | C3 | - | ~140-145 | Carbon bearing the -CH₂OH group. |

| Thiophene Carbon | C4 | - | ~125-130 | Carbon bearing Hydrogen. |

| Thiophene Carbon | C5 | - | ~120-125 | Carbon bearing Chlorine. |

| Methanol (B129727) Carbon | -CH₂OH | - | ~58-62 | Methylene carbon. |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of this compound. This technique measures the mass-to-charge ratio (m/z) of ions with very high precision, allowing for the calculation of the elemental composition.

The molecular formula of the compound is C₅H₄BrClOS. The presence of bromine and chlorine atoms results in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br (in an approximate 1:1 ratio), and chlorine has two, ³⁵Cl and ³⁷Cl (in an approximate 3:1 ratio). This leads to a distinctive cluster of peaks for the molecular ion (M⁺), M+2, and M+4, which serves as a clear indicator for the presence of one bromine and one chlorine atom.

Electron Ionization (EI) is a common technique used in mass spectrometry. The fragmentation pattern under EI conditions provides valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of the halogen atoms, the hydroxyl group, or the entire hydroxymethyl side chain. nih.govmiamioh.edu Key fragment ions could include [M-OH]⁺, [M-CH₂OH]⁺, [M-Br]⁺, and [M-Cl]⁺.

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₄BrClOS |

| Calculated Monoisotopic Mass | 225.8858 Da (for C₅H₄⁷⁹Br³⁵ClOS) |

| Expected Isotopic Pattern | Characteristic M, M+2, M+4 peaks due to Br and Cl isotopes. |

| Potential Fragment Ions (m/z) | [M-OH]⁺, [M-CH₂OH]⁺, [M-Br]⁺, [M-Cl]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, indicating intermolecular hydrogen bonding. C-H stretching vibrations for the aromatic thiophene ring and the methylene group would appear around 3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O stretching of the primary alcohol would be observed in the 1000-1050 cm⁻¹ region. Vibrations associated with the thiophene ring, including C=C and C-S stretching, would appear in the fingerprint region (below 1600 cm⁻¹). The C-Br and C-Cl stretching vibrations are typically found at lower frequencies, often below 800 cm⁻¹.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3200 - 3600 (broad) | Alcohol (-OH) |

| Aromatic C-H Stretch | ~3100 | Thiophene Ring |

| Aliphatic C-H Stretch | 2850 - 2960 | Methylene (-CH₂) |

| C=C Stretch | 1400 - 1600 | Thiophene Ring |

| C-O Stretch | 1000 - 1050 | Primary Alcohol |

| C-Cl Stretch | 600 - 800 | Chloro-substituent |

| C-Br Stretch | 500 - 600 | Bromo-substituent |

Single Crystal X-ray Diffraction for Definitive Solid-State Molecular Structure Determination

While a specific crystal structure for this compound has not been found in publicly accessible crystallographic databases, analysis of similar substituted thiophene derivatives allows for an educated prediction of its structural features. uomphysics.netresearchgate.netresearchgate.net Such an analysis would confirm the planarity of the thiophene ring and provide exact measurements for the C-S, C-C, C-Br, C-Cl, and C-O bond lengths. Furthermore, it would reveal the torsion angles that define the orientation of the hydroxymethyl group relative to the thiophene ring. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing, would also be elucidated.

| Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Defines the symmetry of the crystal lattice. |

| Unit Cell Dimensions | Provides the size and shape of the repeating unit in the crystal. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-S, C-Br, C-Cl). |

| Bond Angles (°) | Angles between adjacent bonds (e.g., C-C-S). |

| Torsion Angles (°) | Defines the conformation of the -CH₂OH group relative to the ring. |

| Intermolecular Interactions | Identifies hydrogen bonds and other non-covalent packing forces. |

Chromatographic Techniques (HPLC, UPLC, GC-MS) for Purity Assessment and Component Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and its higher-resolution variant, UPLC, are widely used for the analysis of non-volatile and thermally sensitive compounds like this alcohol. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) would typically be employed. Detection is commonly achieved using a UV detector, as the thiophene ring is chromophoric. The retention time is a characteristic property of the compound under specific conditions, and the peak area can be used for quantitative analysis to determine purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govjmb.or.krjocpr.comglobalresearchonline.net For this compound, GC analysis would provide a retention time for purity assessment. The coupled mass spectrometer would simultaneously record the mass spectrum of the eluting compound, confirming its identity by matching the fragmentation pattern with a known standard or library. Derivatization to a more volatile silyl (B83357) ether might be employed to improve chromatographic performance and prevent thermal degradation in the GC injector.

| Technique | Typical Stationary Phase | Typical Mobile Phase / Carrier Gas | Detection Method | Primary Application |

|---|---|---|---|---|

| HPLC / UPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water or Methanol/Water | UV-Vis (Diode Array Detector) | Purity assessment, quantification. |

| GC-MS | Polar or mid-polar capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry (EI) | Purity assessment, impurity identification. |

Applications in Chemical Sciences

Utilization as a Core Building Block in Sophisticated Organic Synthesis

The presence of multiple functional groups on the thiophene (B33073) ring of (2-bromo-5-chlorothiophen-3-yl)methanol makes it a valuable intermediate in sophisticated organic synthesis. The halogen atoms serve as handles for various cross-coupling reactions, while the hydroxymethyl group can be easily modified or used to direct reactions. This trifunctional nature allows for the regioselective construction of highly substituted thiophene derivatives, which are key components in many biologically active compounds and functional materials.

This compound is an ideal precursor for the synthesis of novel heterocyclic compounds. The bromine and chlorine atoms on the thiophene ring can be selectively functionalized through reactions such as Suzuki-Miyaura, Stille, and Sonogashira cross-coupling. These reactions enable the introduction of a wide variety of aryl, heteroaryl, and alkynyl groups, leading to the formation of complex, polycyclic, and extended π-conjugated systems.

For instance, the bromine atom at the 2-position can be selectively coupled with an aryl boronic acid using a palladium catalyst, leaving the chlorine atom at the 5-position intact for subsequent transformations. This regioselective functionalization is a powerful tool for the construction of precisely defined molecular architectures. The resulting aryl-substituted thiophenes are themselves valuable intermediates for the synthesis of more complex heterocyclic systems, including thieno[3,2-b]thiophenes and other fused-ring structures that are of interest in medicinal chemistry and materials science.

Research on related brominated thiophenes has demonstrated the feasibility of these transformations. For example, 2-bromo-5-(bromomethyl)thiophene (B1590285) has been successfully used in Suzuki cross-coupling reactions to synthesize a series of 2-(bromomethyl)-5-aryl-thiophenes. nih.govresearchgate.net This highlights the utility of bromo-substituted thiophenes as platforms for generating diverse heterocyclic structures.

Table 1: Potential Cross-Coupling Reactions for this compound

| Cross-Coupling Reaction | Reagent | Potential Product |

| Suzuki-Miyaura | Aryl boronic acid | (2-aryl-5-chlorothiophen-3-yl)methanol |

| Stille | Organostannane | (5-chloro-2-(organostannyl)thiophen-3-yl)methanol |

| Sonogashira | Terminal alkyne | (5-chloro-2-(alkynyl)thiophen-3-yl)methanol |

| Buchwald-Hartwig | Amine | (5-chloro-2-(amino)thiophen-3-yl)methanol |

The unique combination of functional groups in this compound makes it a valuable starting material for the synthesis of advanced functional organic molecules. The term "functional molecules" refers to compounds designed with specific properties and applications in mind, such as nonlinear optical chromophores, molecular switches, or probes for biological imaging.

The synthesis of such molecules often requires a building block that allows for the precise installation of different functionalities in a controlled manner. This compound offers this control. The hydroxymethyl group can be oxidized to an aldehyde, which can then participate in a variety of condensation reactions to introduce new functional groups. Alternatively, the hydroxyl group can be protected, allowing for selective reactions at the halogenated positions, followed by deprotection and further modification of the hydroxymethyl group.

The synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde from a related dibrominated thiophene methanol (B129727) derivative showcases the potential of these multi-step synthetic sequences. mdpi.com This versatile intermediate has functionalizable handles that allow for further derivatization, demonstrating how substituted thiophene methanols can serve as platforms for constructing complex organic molecules with tailored properties. mdpi.com

Potential in Materials Science and Engineering

Thiophene-based materials have garnered significant attention in materials science and engineering due to their excellent electronic and optical properties. The ability of thiophene rings to form conjugated systems makes them ideal components for organic electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs).

This compound, after suitable modification, can serve as a monomeric unit for the synthesis of conjugated polymers. The bromine and chlorine atoms provide reactive sites for various polymerization techniques, including Kumada catalyst-transfer polycondensation and Stille polymerization. These methods allow for the formation of well-defined, regioregular polymers with desirable electronic properties.

The hydroxymethyl group can be protected prior to polymerization and then deprotected in the final polymer to introduce functionality along the polymer backbone. This functionality can be used to tune the solubility, morphology, and electronic properties of the polymer, or to enable post-polymerization modification. The synthesis of regioregular polythiophenes from various bromothiophene monomers is well-established, and these polymers exhibit interesting electronic and optoelectronic properties. rsc.org

Table 2: Potential Polymerization Pathways for this compound Derivatives

| Polymerization Method | Monomer Type | Resulting Polymer |

| Kumada Catalyst-Transfer Polycondensation | Grignard reagent of the monomer | Poly(5-chlorothiophen-3-yl)methanol derivative |

| Stille Polymerization | Stannylated monomer | Poly(5-chlorothiophen-3-yl)methanol derivative |

| Suzuki Polycondensation | Boronic acid or ester of the monomer | Poly(5-chlorothiophen-3-yl)methanol derivative |

The development of functionalized organic materials for applications in sensors and electronic devices is a rapidly growing field. Thiophene derivatives are at the forefront of this research due to their tunable electronic properties and processability. This compound can serve as a key building block for the synthesis of such materials.

By strategically modifying the functional groups of this compound, it is possible to create molecules with specific properties. For example, the introduction of electron-donating or electron-withdrawing groups through cross-coupling reactions can be used to tune the band gap of the resulting material, making it suitable for use in organic solar cells or photodetectors. The hydroxymethyl group can be used to attach the molecule to a surface or to introduce specific recognition elements for sensor applications.

The versatility of functionalized thiophenes in materials chemistry is widely recognized, with applications ranging from electronics to agrochemicals and pharmaceuticals. mdpi.com The ability to create a diverse range of derivatives from a single, versatile precursor like this compound is a significant advantage in the design and development of new functional organic materials.

Future Research Directions

Exploration of Sustainable and Green Synthetic Methodologies

The future synthesis of (2-bromo-5-chlorothiophen-3-yl)methanol and related thiophene (B33073) derivatives will increasingly prioritize environmentally benign processes. Research is moving away from conventional methods that often involve harsh conditions and hazardous reagents, toward more sustainable alternatives. nih.govrsc.org

Key areas of future investigation include:

Metal-Free Approaches: A significant push is being made to develop synthetic routes that avoid heavy metal catalysts, thereby minimizing metal toxicity and contamination. nih.gov These methods often employ elemental sulfur or potassium sulfide (B99878) as the sulfur source under controlled conditions. nih.gov

Green Solvents: The use of water, deep eutectic solvents (DESs), or ionic liquids as reaction media is a promising green alternative to traditional volatile organic solvents. rsc.orgrsc.org Recent studies have demonstrated that Pd-catalysed direct C–H arylation of thiophene derivatives can be effectively performed in water, including low-purity industrial wastewater, which improves the process's green metrics. rsc.org

Energy-Efficient Reactions: Methodologies such as microwave-assisted and ultrasound-promoted synthesis are being explored to reduce reaction times, improve yields, and lower energy consumption. eurekaselect.com

Multicomponent Reactions (MCRs): One-pot synthesis strategies, like modifications of the Gewald reaction, are gaining traction. nih.gov MCRs enhance efficiency and reduce waste by decreasing the number of synthetic steps and purification processes required. nih.gov For instance, a highly effective, solvent-free method for producing thiophene derivatives involves a single-step reaction at 65 °C. nih.gov

These green chemistry principles are essential for developing scalable, cost-effective, and environmentally responsible manufacturing processes for thiophene-based compounds. rsc.org

Discovery of New Catalytic Systems for Efficient Transformations

The development of novel catalytic systems is crucial for the selective and efficient functionalization of the this compound core. The presence of two different halogen atoms (bromine and chlorine) at the C2 and C5 positions, along with C-H bonds, offers multiple sites for modification, demanding highly selective catalysts.

Future research will likely focus on:

Palladium-Based Catalysis: Palladium catalysts are central to thiophene functionalization. The palladium/norbornene (Pd/NBE) cooperative catalysis, or Catellani-type reactions, has emerged as a powerful tool for the direct vicinal difunctionalization of thiophenes at the C4 and C5 positions. nih.gov Further research will aim to expand the scope of these reactions and improve their robustness for complex molecules. nih.gov Suzuki cross-coupling reactions, which leverage the differential reactivity of C-Br and C-Cl bonds, will continue to be optimized for the selective synthesis of mono- and di-substituted thiophenes. nih.gov

Asymmetric Catalysis: The creation of chiral thiophene derivatives is a significant challenge with important implications for pharmaceuticals. nih.gov Developing new catalytic asymmetric dearomatization (CADA) reactions and functionalization strategies is a key area of interest. nih.govrsc.org This includes designing novel chiral phosphine (B1218219) catalysts derived from dearomatized thiophenes for use in stereoselective transformations. nih.gov

Copper- and Rhodium-Catalyzed Reactions: While palladium is dominant, other transition metals offer unique reactivity. Copper-catalyzed reactions provide regioselective pathways to substituted thiophenes from accessible starting materials like thioamides and alkynoates. nih.gov Rhodium-catalyzed systems have shown promise in producing fully substituted thiophenes from 1,2,3-thiadiazoles and alkynes. nih.gov

Catalyst Poisoning Mitigation: A persistent challenge in the metal-catalyzed reactions of sulfur-containing heterocycles is the "poisoning" effect of the sulfur atom on the metal catalyst. mdpi.com Future work will involve designing catalysts that are more resistant to this deactivation, thereby improving reaction efficiency and catalyst turnover. mdpi.com

The table below summarizes catalytic systems and their applications in transforming thiophene derivatives.

| Catalytic System | Transformation Type | Application/Advantage |

| Palladium(0)/K₃PO₄ | Suzuki Cross-Coupling | Selective arylation at the C-Br position of 2-bromo-5-chlorothiophene (B1265590). nih.gov |

| Palladium/Norbornene (Pd/NBE) | Catellani-type Reaction | Direct vicinal difunctionalization at C4 and C5 positions of thiophenes. nih.gov |

| Copper(I) with Sodium Sulfide | Regioselective Synthesis | Synthesis of substituted thiophenes from haloalkynes. nih.gov |

| Rhodium-based Catalysts | Regioselective Synthesis | Formulation of fully substituted thiophenes from 1,2,3-thiadiazoles. nih.gov |

| Ruthenium-NHC System | Asymmetric Hydrogenation | Direct asymmetric hydrogenation of the thiophene ring. nih.gov |

| Chiral Phosphine Catalysts | Asymmetric Cycloaddition | Stereoselective formal [4+2] cycloaddition and aza-Morita–Baylis–Hillman reactions. nih.gov |

Design and Synthesis of Advanced Materials Incorporating the this compound Moiety

The unique electronic properties of the thiophene ring make it a valuable component in advanced organic materials. This compound serves as a functionalized building block for creating polymers and small molecules with tailored optoelectronic and physical properties.

Future research in this area will concentrate on:

Conductive Polymers: Polythiophenes are a major class of conducting polymers. cmu.edu A key challenge has been their limited solubility and processability. nih.govresearchgate.net Future work will involve synthesizing polythiophenes with various functional side chains, derived from precursors like this compound, to improve solubility and allow for easier fabrication of devices. nih.govnih.gov The goal is to create regioregular polythiophenes, as their ordered structure enhances electrical conductivity and optical performance compared to their regiorandom counterparts. rsc.org

Organic Electronics: Thiophene derivatives are integral to organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). researchgate.netacs.org The design of novel thiophene-based conjugated polymers with specific band gaps is crucial. For instance, creating donor-acceptor (D-A) copolymers can tune the material's absorption spectrum to better match solar radiation, enhancing the efficiency of OSCs. acs.org Fused thiophene structures are particularly promising for improving intermolecular interactions and charge transport in thin films. researchgate.net

Stimuli-Responsive Materials: The covalent integration of thiophene moieties into other polymer backbones, such as poly(2-oxazoline)s, opens avenues for creating functional and stimuli-responsive biomaterials. nih.gov These materials could have applications in sensors, drug delivery, and bioelectronics.

The following table outlines potential material applications for polymers derived from functionalized thiophenes.

| Material Type | Key Feature | Potential Application |

| Regioregular Polythiophenes | High conjugation, ordered structure | Electrical conductors, organic transistors. cmu.edursc.org |

| Thiophene Copolymers (D-A type) | Tunable optical band gaps | Active layer in organic solar cells. acs.org |

| Fused Thiophene Polymers | Enhanced π-conjugation, rigid structure | Organic thin-film transistors (TFTs). researchgate.net |

| Thiophene-Functionalized Polyoxazolines | Thermal stability, processability | Precursors for conductive biomaterials, sensors. nih.gov |

| Triazine–Thiophene Porous Polymers | Cross-linked structure, high specific capacity | Anode materials in lithium-ion batteries. rsc.org |

Integration of Advanced Computational Techniques for Rational Design and Property Prediction

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of novel thiophene-based molecules and materials. In silico methods allow for the rational design and prediction of properties, saving significant time and resources compared to purely experimental approaches. nih.gov

Future research will increasingly integrate the following computational techniques:

Density Functional Theory (DFT): DFT is widely used to investigate the structural, molecular, and electronic properties of thiophene derivatives. conicet.gov.arorientjchem.orgmdpi.com It can predict geometries, orbital energies (HOMO/LUMO), and spectroscopic data (IR, UV-Vis), providing fundamental insights that guide synthetic efforts. mdpi.comnih.govmdpi.com For example, DFT calculations help elucidate intramolecular charge transfer characteristics, which are vital for designing materials for optoelectronic devices. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models are crucial in medicinal chemistry for identifying the structural features responsible for a compound's biological activity. nih.govnih.gov By developing 3D-QSAR models, researchers can establish pharmacophores and predict the activity of new, unsynthesized thiophene analogs, streamlining the design of more potent anti-inflammatory or anticancer agents. nih.govnih.gov

Molecular Docking and Dynamics: These techniques are used to simulate the interaction between a small molecule, such as a thiophene derivative, and a biological target like an enzyme or receptor. nih.gov This helps in understanding the binding mode and affinity, which is essential for structure-based drug design. nih.govnih.gov

Machine Learning (ML): ML models, often used in conjunction with QSAR, can screen large chemical databases to identify promising thiophene-based candidates for specific applications. nih.gov This high-throughput virtual screening approach significantly narrows the field of compounds that need to be synthesized and tested experimentally. nih.gov

The synergy between these computational methods and experimental work will enable a more targeted and efficient approach to discovering the next generation of materials and therapeutic agents derived from the this compound scaffold.

Q & A

Q. What are the standard synthetic routes for preparing (2-bromo-5-chlorothiophen-3-yl)methanol, and how can reaction conditions be optimized?

The synthesis typically involves halogenation and hydroxylation of a thiophene precursor. For example, bromination of 5-chlorothiophen-3-ylmethanol using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under reflux is a common approach . Optimization includes:

- Temperature control : Reflux conditions (70–90°C) ensure complete conversion while minimizing side reactions.

- Purification : Recrystallization from methanol/water mixtures improves purity (>95% by HPLC) .

- Yield enhancement : Stoichiometric ratios (1:1.2 for bromine precursor) and inert atmospheres reduce oxidative degradation .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Key techniques include:

- Single-crystal X-ray diffraction (SC-XRD) : Resolves the spatial arrangement of bromine and chlorine substituents on the thiophene ring. SHELX programs are widely used for refinement .

- NMR spectroscopy : H NMR (δ ~4.6 ppm for -CHOH) and C NMR (δ ~120–140 ppm for aromatic carbons) confirm functional groups .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 237.91) .

Q. What are the compound’s solubility and stability profiles under common laboratory conditions?

- Solubility : Moderately soluble in chloroform, DMSO, and methanol (1–5 mg/mL at 25°C) but insoluble in water .

- Stability : Degrades upon prolonged exposure to light or moisture. Storage at 4°C in amber vials under nitrogen is recommended .

Advanced Research Questions

Q. How can computational tools (e.g., DFT, molecular docking) predict the reactivity of this compound in nucleophilic substitution reactions?

- Density Functional Theory (DFT) : Calculates electrophilicity indices to identify reactive sites. The bromine atom at position 2 shows higher electrophilicity (ω = 3.2 eV) than chlorine, favoring SNAr reactions .

- Molecular docking : Predicts binding affinities with biological targets (e.g., enzymes) by analyzing steric and electronic complementarity .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in 1^11H NMR)?

Q. How does substitution patterning (bromo vs. chloro) influence the compound’s reactivity compared to analogs?

Comparative studies with analogs like (5-bromo-2-chlorophenyl)methanol show:

- Electrophilic reactivity : Bromine’s lower electronegativity increases susceptibility to nucleophilic attack versus chlorine .

- Steric effects : Ortho-substituted bromine in thiophene derivatives enhances steric hindrance, reducing reaction rates in Suzuki couplings .

Q. What are the best practices for crystallizing this compound to avoid twinning or disordered structures?

Q. How can its potential as a pharmacophore be evaluated in drug discovery pipelines?

- SAR studies : Modify the -CHOH group to esters or ethers and test bioactivity (e.g., antimicrobial assays) .

- ADMET profiling : Predictive models (e.g., SwissADME) assess bioavailability and toxicity risks .

Methodological Guidelines

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular weight | 237.47 g/mol | |

| Melting point | 89–91°C | |

| LogP (octanol-water) | 2.3 ± 0.2 | |

| UV-Vis λ | 254 nm (in methanol) |

Q. Table 2. Troubleshooting Common Synthesis Issues

| Issue | Solution | Reference |

|---|---|---|

| Low yield | Increase bromination time (12→24 h) | |

| Impurity peaks in HPLC | Use silica gel column chromatography | |

| Crystal twinning | Optimize solvent polarity gradient |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.